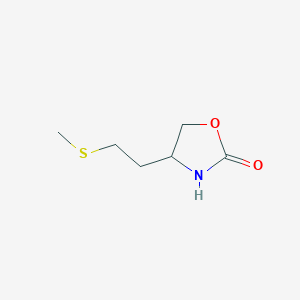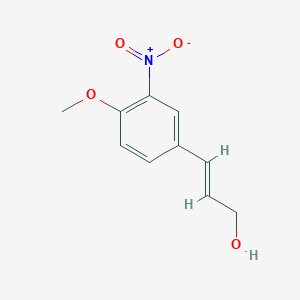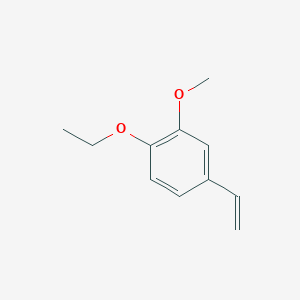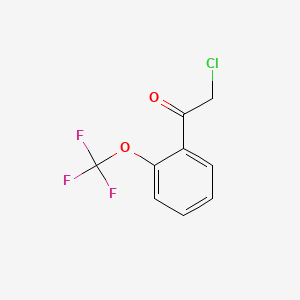
4-(2-(Methylthio)ethyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(Methylthio)ethyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, which includes a sulfur-containing side chain, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylthio)ethyl)oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonates or phosgene derivatives. One common method includes the treatment of amino alcohols with diethyl carbonate under microwave irradiation at temperatures ranging from 125 to 135°C in the presence of sodium methoxide or potassium carbonate . This method provides high yields and reduces reaction times compared to conventional methods.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of these compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(Methylthio)ethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur-containing side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxazolidinones, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-(Methylthio)ethyl)oxazolidin-2-one has several applications in scientific research:
Medicine: Explored as a lead compound for developing new antibacterial agents with unique mechanisms of action.
Industry: Utilized in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced activity against resistant bacterial strains.
Oxazolidine-2-thiones: Sulfur analogs of oxazolidinones used as chiral auxiliaries in asymmetric synthesis.
Uniqueness
4-(2-(Methylthio)ethyl)oxazolidin-2-one is unique due to its sulfur-containing side chain, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other oxazolidinones and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C6H11NO2S |
|---|---|
Peso molecular |
161.22 g/mol |
Nombre IUPAC |
4-(2-methylsulfanylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2S/c1-10-3-2-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
Clave InChI |
MWANIIKIDPADAU-UHFFFAOYSA-N |
SMILES canónico |
CSCCC1COC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)



![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)







